molecular formula C13H15NO3 B2789869 methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate CAS No. 301840-51-7

methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate

Cat. No.: B2789869
CAS No.: 301840-51-7
M. Wt: 233.267
InChI Key: UATXGDFOQHQYBZ-BQYQJAHWSA-N
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Description

Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate is an organic compound with a complex structure that includes a phenyl group, a prop-2-enoyl group, and a beta-alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate typically involves the condensation of beta-alanine with cinnamoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Commonly used bases include triethylamine or pyridine.

    Solvent: Solvents such as dichloromethane or chloroform are frequently used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic compounds.

    Reduction: The double bond in the prop-2-enoyl group can be reduced to form saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated esters.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Shares the cinnamoyl group but lacks the beta-alaninate moiety.

    Beta-alanine methyl ester: Contains the beta-alaninate structure but lacks the cinnamoyl group.

    N-cinnamoyl-beta-alanine: Similar structure but without the methyl ester group.

Uniqueness

Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate is unique due to the combination of the cinnamoyl and beta-alaninate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)9-10-14-12(15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATXGDFOQHQYBZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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